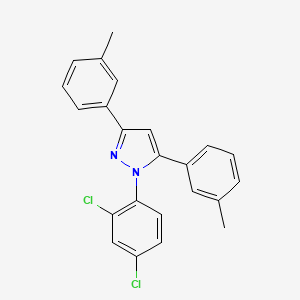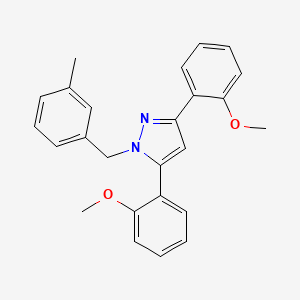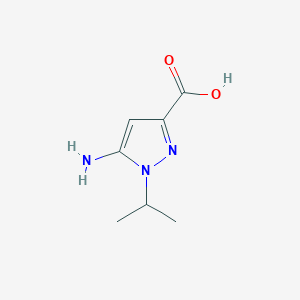![molecular formula C18H21N3O3 B10910974 N-{3-[(1E)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}furan-2-carboxamide](/img/structure/B10910974.png)
N-{3-[(1E)-1-(2-pentanoylhydrazinylidene)ethyl]phenyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(3-{1-[(E)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE is a complex organic compound that features a furan ring and a hydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(3-{1-[(E)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE typically involves the reaction of a furan derivative with a hydrazone precursor. One common method involves the condensation of 3-(1-[(E)-2-pentanoylhydrazono]ethyl)phenylamine with 2-furoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N~2~-(3-{1-[(E)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The hydrazone moiety can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Furanones or hydroxylated derivatives.
Reduction: Amines or hydrazines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N~2~-(3-{1-[(E)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N2-(3-{1-[(E)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring may also participate in π-π stacking interactions with aromatic residues in biological macromolecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(3-{1-[(E)-2-BUTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE
- N~2~-(3-{1-[(E)-2-HEXANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE
- N~2~-(3-{1-[(E)-2-PROPANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE
Uniqueness
N~2~-(3-{1-[(E)-2-PENTANOYLHYDRAZONO]ETHYL}PHENYL)-2-FURAMIDE is unique due to its specific pentanoyl hydrazone moiety, which imparts distinct chemical and biological properties. Compared to its analogs with different acyl groups, this compound may exhibit varying degrees of reactivity and bioactivity, making it a valuable subject for further research.
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-[3-[(E)-C-methyl-N-(pentanoylamino)carbonimidoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H21N3O3/c1-3-4-10-17(22)21-20-13(2)14-7-5-8-15(12-14)19-18(23)16-9-6-11-24-16/h5-9,11-12H,3-4,10H2,1-2H3,(H,19,23)(H,21,22)/b20-13+ |
InChI Key |
BUGGCLUUTAAOHL-DEDYPNTBSA-N |
Isomeric SMILES |
CCCCC(=O)N/N=C(\C)/C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCCCC(=O)NN=C(C)C1=CC(=CC=C1)NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethylphenyl)-4-{3-[(4-methylphenyl)sulfanyl]-5-nitrophenoxy}benzamide](/img/structure/B10910896.png)
![3-(butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B10910901.png)
![1-(2,4-dichlorobenzyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-3-carbohydrazide](/img/structure/B10910903.png)
![4,4,4-Trifluoro-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B10910916.png)
![N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]pentanehydrazide](/img/structure/B10910921.png)


![N-[(E)-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10910936.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B10910951.png)


![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B10910961.png)
![5-[(naphthalen-1-yloxy)methyl]-N-(pyridin-4-ylmethyl)furan-2-carboxamide](/img/structure/B10910970.png)
![2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]propanamide](/img/structure/B10910973.png)
